molecular formula C14H14N2O5S B5718689 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide

4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide

Cat. No. B5718689
M. Wt: 322.34 g/mol
InChI Key: PDYKGPFSFKIPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide, also known as MNPS, is a chemical compound that has been studied extensively in scientific research. It is a sulfonamide derivative that has shown potential in various applications, including as a drug target for cancer treatment. In

Mechanism of Action

4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide inhibits the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX is involved in regulating the pH balance of cancer cells, which is necessary for their survival and growth. By inhibiting CAIX, 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide disrupts the pH balance of cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide has been shown to have low toxicity in vitro and in vivo, making it a promising drug candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without harming cells. However, 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide. One area of interest is its potential as a drug target for cancer treatment. Further studies are needed to determine its efficacy in vivo and its potential for use in combination with other cancer treatments. 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide could also be studied for its anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide could be modified to improve its potency and selectivity for CAIX, which could lead to the development of more effective cancer treatments.

Synthesis Methods

The synthesis of 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction yields 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide as a yellow solid with a melting point of 180-182°C. The purity of the compound can be confirmed by using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide has been studied for its potential as a drug target for cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines in vitro.

properties

IUPAC Name

4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-10-8-13(6-7-14(10)21-2)22(19,20)15-11-4-3-5-12(9-11)16(17)18/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYKGPFSFKIPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide

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